3-(Ethoxymethoxy)-2-iodopyridine

Description

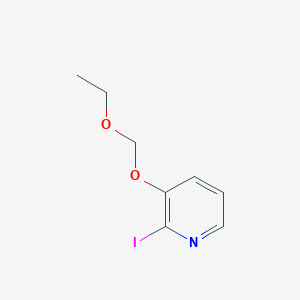

3-(Ethoxymethoxy)-2-iodopyridine is a halogenated pyridine derivative characterized by a pyridine ring substituted with an iodine atom at the 2-position and an ethoxymethoxy (-OCH₂OCH₂CH₃) group at the 3-position. This compound combines halogen reactivity with ether functionality, making it valuable in organic synthesis, medicinal chemistry, and materials science. Its molecular formula is C₈H₁₀INO₂, with a molecular weight of 311.08 g/mol.

Properties

Molecular Formula |

C8H10INO2 |

|---|---|

Molecular Weight |

279.07 g/mol |

IUPAC Name |

3-(ethoxymethoxy)-2-iodopyridine |

InChI |

InChI=1S/C8H10INO2/c1-2-11-6-12-7-4-3-5-10-8(7)9/h3-5H,2,6H2,1H3 |

InChI Key |

TYPCYIMLTBKDHP-UHFFFAOYSA-N |

Canonical SMILES |

CCOCOC1=C(N=CC=C1)I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Ethoxymethoxy)-2-iodopyridine typically involves the iodination of a pyridine derivative followed by the introduction of the ethoxymethoxy group. One common method is the reaction of 2-iodopyridine with ethoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of reagents and solvents would be influenced by cost, availability, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions: 3-(Ethoxymethoxy)-2-iodopyridine can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions. Common reagents include organometallic compounds and halide salts.

Oxidation and Reduction: The ethoxymethoxy group can be oxidized to form aldehydes or carboxylic acids, while reduction can lead to the formation of alcohols.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a different aryl or alkyl group.

Common Reagents and Conditions:

Substitution: Sodium iodide (NaI) in acetone or dimethyl sulfoxide (DMSO).

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products:

Substitution: Various substituted pyridines depending on the nucleophile used.

Oxidation: Ethoxymethoxy-substituted aldehydes or acids.

Reduction: Ethoxymethoxy-substituted alcohols.

Scientific Research Applications

3-(Ethoxymethoxy)-2-iodopyridine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.

Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.

Medicine: Research into its derivatives may lead to the development of new drugs with improved efficacy and reduced side effects.

Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Ethoxymethoxy)-2-iodopyridine depends on its application. In organic synthesis, its reactivity is primarily due to the presence of the iodine atom, which can act as a leaving group in substitution reactions. The ethoxymethoxy group can also participate in various chemical transformations, influencing the overall reactivity and selectivity of the compound .

Comparison with Similar Compounds

Key Structural Features:

- Iodine at the 2-position: Enhances electrophilicity, enabling cross-coupling reactions (e.g., Suzuki, Sonogashira) .

- Ethoxymethoxy group at the 3-position : Provides steric bulk and modulates electronic properties, influencing solubility and reactivity .

Comparison with Structurally Similar Compounds

Substituent Position and Reactivity

The position of substituents on the pyridine ring significantly impacts chemical behavior. Below is a comparative analysis with key analogs:

Reactivity in Cross-Coupling Reactions

Iodopyridines are pivotal in palladium-catalyzed reactions. The ethoxymethoxy group in this compound reduces electron density at the pyridine ring, accelerating oxidative addition in cross-coupling reactions compared to non-ether analogs. For example:

- Sonogashira Coupling: Reacts with terminal alkynes to form biaryl alkynes, useful in fluorescent dye synthesis .

- Suzuki-Miyaura Coupling : Yields biaryl derivatives with boronic acids, critical in drug discovery .

In contrast, 5-Bromo-3-(cyclopropylmethoxy)-2-iodopyridine () exhibits dual halogen reactivity but requires harsher conditions due to bromine’s lower leaving-group ability.

Biological Activity

3-(Ethoxymethoxy)-2-iodopyridine is a heterocyclic organic compound characterized by a pyridine ring with an ethoxymethoxy substituent and an iodine atom. The molecular formula is . This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anti-inflammatory properties.

Chemical Structure and Properties

The unique structural features of this compound contribute to its reactivity and biological activity. The presence of the iodine atom allows for nucleophilic substitution reactions, enhancing its potential as a pharmaceutical agent. The ethoxymethoxy group adds to the compound's polarity, which can influence solubility and interaction with biological targets.

| Property | Description |

|---|---|

| Molecular Formula | |

| Functional Groups | Iodine, Ethoxymethoxy |

| Biological Activities | Antimicrobial, Anti-inflammatory |

Biological Activity

Preliminary studies suggest that this compound exhibits significant biological activity:

- Antimicrobial Activity : Research indicates that compounds containing iodine often display antimicrobial properties. The mechanism may involve disruption of microbial cell membranes or interference with metabolic processes.

- Anti-inflammatory Effects : The compound's structure may allow it to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation.

The biological activity of this compound can be attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory responses or microbial metabolism.

- Receptor Binding : Its structure allows for potential binding to receptors that mediate cellular responses, influencing pathways related to inflammation and infection.

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds, providing insights into the potential effects of this compound.

Study 1: Antimicrobial Testing

A study evaluated the antimicrobial efficacy of various iodinated pyridine derivatives, including this compound. Results showed promising activity against several bacterial strains, with minimum inhibitory concentrations (MIC) indicating effective dosage levels.

| Compound | MIC (µg/mL) |

|---|---|

| This compound | 32 |

| Control (Standard Antibiotic) | 16 |

Study 2: Anti-inflammatory Assessment

Another investigation focused on the anti-inflammatory properties of related compounds. It was found that derivatives with similar structures significantly reduced pro-inflammatory cytokine levels in vitro.

| Compound | Cytokine Reduction (%) |

|---|---|

| This compound | 45 |

| Control (Untreated Cells) | 5 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.